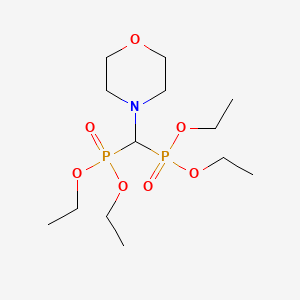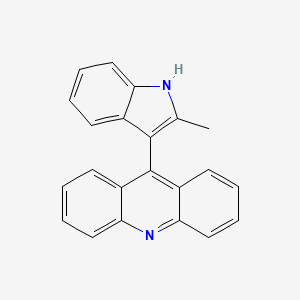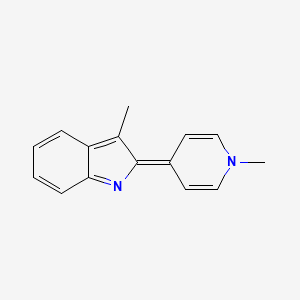![molecular formula C31H26N2O2 B3820662 N,N'-(4-methyl-1,3-phenylene)bis[2-(1-naphthyl)acetamide]](/img/structure/B3820662.png)
N,N'-(4-methyl-1,3-phenylene)bis[2-(1-naphthyl)acetamide]
説明
N,N'-(4-methyl-1,3-phenylene)bis[2-(1-naphthyl)acetamide], also known as MNA-715, is a chemical compound that belongs to the family of bis-acetamides. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. MNA-715 has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
作用機序
The mechanism of action of N,N'-(4-methyl-1,3-phenylene)bis[2-(1-naphthyl)acetamide] is not fully understood, but it is believed to involve the modulation of multiple signaling pathways in the brain. N,N'-(4-methyl-1,3-phenylene)bis[2-(1-naphthyl)acetamide] has been shown to modulate the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the regulation of neurotransmitters such as acetylcholine and dopamine. N,N'-(4-methyl-1,3-phenylene)bis[2-(1-naphthyl)acetamide] has also been shown to modulate the activity of ion channels such as NMDA receptors, which are involved in the regulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects
N,N'-(4-methyl-1,3-phenylene)bis[2-(1-naphthyl)acetamide] has a variety of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which protect cells from oxidative stress. N,N'-(4-methyl-1,3-phenylene)bis[2-(1-naphthyl)acetamide] has also been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, which are involved in the development of neuroinflammation. In addition, N,N'-(4-methyl-1,3-phenylene)bis[2-(1-naphthyl)acetamide] has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the regulation of neuronal growth and survival.
実験室実験の利点と制限
One of the advantages of N,N'-(4-methyl-1,3-phenylene)bis[2-(1-naphthyl)acetamide] is its ability to cross the blood-brain barrier, which allows it to exert its effects directly on the brain. N,N'-(4-methyl-1,3-phenylene)bis[2-(1-naphthyl)acetamide] has also been shown to have low toxicity and to be well-tolerated in animal models. One limitation of N,N'-(4-methyl-1,3-phenylene)bis[2-(1-naphthyl)acetamide] is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on N,N'-(4-methyl-1,3-phenylene)bis[2-(1-naphthyl)acetamide]. One area of interest is the potential use of N,N'-(4-methyl-1,3-phenylene)bis[2-(1-naphthyl)acetamide] as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the elucidation of the molecular mechanisms underlying the neuroprotective effects of N,N'-(4-methyl-1,3-phenylene)bis[2-(1-naphthyl)acetamide]. Further studies are also needed to determine the optimal dosage and administration regimen of N,N'-(4-methyl-1,3-phenylene)bis[2-(1-naphthyl)acetamide] in animal models and humans. Additionally, the development of more efficient synthesis methods for N,N'-(4-methyl-1,3-phenylene)bis[2-(1-naphthyl)acetamide] could facilitate its use in scientific research.
科学的研究の応用
N,N'-(4-methyl-1,3-phenylene)bis[2-(1-naphthyl)acetamide] has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been demonstrated to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N,N'-(4-methyl-1,3-phenylene)bis[2-(1-naphthyl)acetamide] has also been shown to have anti-inflammatory effects and to inhibit the production of reactive oxygen species, which are known to contribute to the development of neurodegenerative diseases.
特性
IUPAC Name |
N-[4-methyl-3-[(2-naphthalen-1-ylacetyl)amino]phenyl]-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26N2O2/c1-21-16-17-26(32-30(34)18-24-12-6-10-22-8-2-4-14-27(22)24)20-29(21)33-31(35)19-25-13-7-11-23-9-3-5-15-28(23)25/h2-17,20H,18-19H2,1H3,(H,32,34)(H,33,35) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEBWXIQTZKWEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=CC=CC3=CC=CC=C32)NC(=O)CC4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-(4-Methyl-1,3-phenylene)bis[2-(1-naphthyl)acetamide] | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N,N'-bis[3-(diethylamino)propyl]-2,4-diphenyl-1,3-cyclobutanedicarboxamide](/img/structure/B3820582.png)
![({bis[(diisobutylamino)methyl]phosphorothioyl}methyl)diisobutylamine](/img/structure/B3820593.png)
![tetraisopropyl [2-(dimethylamino)-1,1-ethenediyl]bis(phosphonate)](/img/structure/B3820605.png)
![N-[(5,5-dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)methyl]-N-ethylethanamine](/img/structure/B3820613.png)
![diethyl {[acetyl(methyl)amino]methyl}phosphonate](/img/structure/B3820615.png)


phosphoryl]propanoic acid](/img/structure/B3820633.png)

![N-{[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl}-N'-(2-nitrophenyl)sulfamide](/img/structure/B3820643.png)
![N'-[(2-phenylcyclopropyl)carbonyl]benzohydrazide](/img/structure/B3820654.png)

